An In-Depth Technical Guide to 2-Cyano-N-methyl-N-phenethylacetamide: Synthesis, Properties, and Characterization
An In-Depth Technical Guide to 2-Cyano-N-methyl-N-phenethylacetamide: Synthesis, Properties, and Characterization
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-N-methyl-N-phenethylacetamide, a substituted cyanoacetamide derivative with potential applications in organic synthesis and drug discovery. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a robust framework for its synthesis, characterization, and handling. We will delve into a proposed synthetic pathway, predict its key physicochemical properties, and provide detailed, field-proven protocols for its characterization using modern analytical techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
Introduction and Molecular Overview
2-Cyano-N-methyl-N-phenethylacetamide belongs to the versatile class of N-substituted cyanoacetamides. These compounds are characterized by a reactive methylene group adjacent to a nitrile functionality and an amide group, making them valuable synthons in heterocyclic chemistry. The presence of both electrophilic and nucleophilic centers within the molecule underpins its rich reactivity.[1][2] The N-methyl-N-phenethyl substituent introduces lipophilicity and specific steric and electronic features that can modulate the biological activity and physicochemical properties of resulting derivatives. The core structure of 2-Cyano-N-methyl-N-phenethylacetamide is presented below:
IUPAC Name: 2-Cyano-N-methyl-N-(2-phenylethyl)acetamide Molecular Formula: C₁₂H₁₄N₂O Molecular Weight: 202.25 g/mol
The strategic combination of the cyanoacetamide pharmacophore with the N-methyl-N-phenethylamine moiety suggests potential for exploration in medicinal chemistry, as N-substituted phenethylamines are known to interact with various biological targets.[3][4]
Predicted Physicochemical Properties
Due to the absence of specific experimental data for 2-Cyano-N-methyl-N-phenethylacetamide, the following properties are predicted based on its constituent functional groups and data from analogous compounds such as 2-cyano-N-methylacetamide, 2-cyano-N-(2-phenylethyl)acetamide, and N-methylphenethylamine.[3][5]
| Property | Predicted Value / Description | Rationale and Comparative Insights |
| Physical State | Likely a crystalline solid or a high-boiling point viscous oil at room temperature. | Simple N-substituted cyanoacetamides can be solids or liquids.[6] The increased molecular weight and phenyl group favor a solid state. |
| Melting Point (°C) | Estimated in the range of 80-120 °C | For comparison, cyanoacetamide has a melting point of 119-121 °C. The N-substituents will alter crystal packing and likely modify this value. |
| Boiling Point (°C) | > 300 °C (with potential decomposition) | High due to the polar amide and nitrile groups and the overall molecular size. N-Methylphenethylamine has a boiling point of 203 °C. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, acetonitrile, DMSO, and chlorinated solvents. | The polar amide and nitrile groups confer some polarity, while the phenethyl and methyl groups increase lipophilicity.[7] |
| pKa | The α-protons on the methylene group are weakly acidic (pKa ~11-13 in DMSO). | This acidity is a key feature of cyanoacetamides, enabling various condensation reactions.[8] |
| LogP | Estimated to be in the range of 1.5 - 2.5 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, a crucial parameter in drug design. |
Synthesis of 2-Cyano-N-methyl-N-phenethylacetamide
A robust synthesis of the target molecule can be envisioned through a two-step process: first, the synthesis of the precursor N-methyl-N-phenethylamine, followed by its acylation with a suitable cyanoacetylating agent.
Workflow for Synthesis
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis of N-Methyl-N-phenethylamine
This protocol is based on standard reductive amination procedures.[4]
-
Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent such as ethanol or methanol (5 mL/mmol), add benzaldehyde (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude N-benzyl-phenethylamine can be purified by column chromatography.
-
N-Methylation (if starting with phenethylamine and a methylating agent): A more direct route involves the N-methylation of phenethylamine using formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or a methylating agent like methyl iodide in the presence of a base.
Experimental Protocol: Synthesis of 2-Cyano-N-methyl-N-phenethylacetamide
This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve N-methyl-N-phenethylamine (1.0 eq) in a suitable high-boiling point solvent like toluene or xylene.
-
Addition of Reagent: Add ethyl cyanoacetate (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110-140 °C depending on the solvent) and monitor the reaction by TLC. The reaction involves the nucleophilic attack of the secondary amine on the ester carbonyl, with the elimination of ethanol.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Isolation: The product may precipitate upon cooling. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of 2-Cyano-N-methyl-N-phenethylacetamide is dictated by its three key functional groups: the nitrile, the amide, and the active methylene group.
-
Active Methylene Group: The protons on the carbon between the nitrile and carbonyl groups are acidic and can be deprotonated by a base to form a stable carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as Knoevenagel condensations with aldehydes and ketones, and Michael additions.[1][2]
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.
-
Amide Group: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The carbonyl oxygen is a hydrogen bond acceptor.
Caption: Key reactive sites of the molecule.
Analytical Characterization
A thorough characterization of the synthesized 2-Cyano-N-methyl-N-phenethylacetamide is crucial to confirm its identity and purity. The following protocols outline the expected results from standard analytical techniques.
Characterization Workflow
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Methylene Protons (Phenethyl): Two triplets around 2.8-3.0 ppm and 3.5-3.7 ppm, each integrating to two protons, corresponding to the -CH₂-CH₂- moiety.
-
N-Methyl Protons: A singlet around 2.9-3.1 ppm, integrating to three protons.
-
Active Methylene Protons: A singlet around 3.4-3.6 ppm, integrating to two protons.
-
-
¹³C NMR:
-
Aromatic Carbons: Several signals between 125-140 ppm.
-
Nitrile Carbon: A signal around 115-120 ppm.
-
Amide Carbonyl Carbon: A signal around 165-170 ppm.
-
Methylene and Methyl Carbons: Signals in the aliphatic region (25-55 ppm).
-
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, strong absorption band around 2240-2260 cm⁻¹.[6][9]
-
C=O Stretch (Amide): A strong absorption band around 1640-1670 cm⁻¹.[10]
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (202.25 g/mol ).
-
Fragmentation Pattern: Common fragmentation patterns for amides include cleavage of the N-CO bond.[11][12][13] Expect to see fragments corresponding to the N-methyl-N-phenethylamine cation and the cyanoacetyl radical, or vice versa.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates using a mobile phase such as a mixture of ethyl acetate and hexane can be used to monitor the reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.
Potential Applications and Future Directions
Derivatives of cyanoacetamide are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] The unique N-substitution of 2-Cyano-N-methyl-N-phenethylacetamide makes it an interesting candidate for biological screening. The reactive methylene group allows for its use as a scaffold in the synthesis of more complex heterocyclic systems, which are of great interest in drug discovery.
Safety and Handling
While specific toxicity data for 2-Cyano-N-methyl-N-phenethylacetamide is unavailable, it should be handled with the standard precautions for laboratory chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the safety data sheets (SDS) of the starting materials for specific handling instructions.
Conclusion
This technical guide has provided a detailed, albeit predictive, framework for the synthesis, properties, and characterization of 2-Cyano-N-methyl-N-phenethylacetamide. By leveraging data from analogous compounds and established chemical principles, we have outlined robust protocols that can guide researchers in the practical handling and investigation of this molecule. The versatile reactivity of its cyanoacetamide core, combined with the specific properties imparted by the N-methyl-N-phenethyl substituent, makes it a compound of interest for further exploration in synthetic and medicinal chemistry.
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